3-Hydroxypentanenitrile

Übersicht

Beschreibung

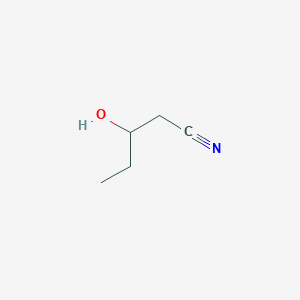

3-Hydroxypentanenitrile is an organic compound with the molecular formula C5H9NO. It is a chiral β-hydroxynitrile and serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is particularly significant in the production of immunosuppressive inosine 5′-monophosphate dehydrogenase inhibitors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Hydroxypentanenitrile can be synthesized through the enzymatic reduction of 3-oxopentanenitrile. This process involves the use of reductase enzymes, such as acetoacetyl-CoA reductase from Achromobacter denitrificans, which reduces 3-oxopentanenitrile to this compound with high enantiomeric excess . Another method involves the lipase-catalyzed kinetic resolution of 1-(cyanomethyl)propyl acetate in the presence of a thiacrown ether .

Industrial Production Methods: For industrial-scale production, a chemo-enzymatic procedure is often employed. This involves the initial enantioselective enzymatic reduction of 3-oxopentanenitrile followed by lipase-catalyzed ester hydrolysis to enhance optical purity . This method is efficient and yields this compound with over 99% enantiomeric excess .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxypentanenitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like hydrogen cyanide or potassium cyanide are used for nucleophilic substitution reactions.

Major Products:

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces primary amines.

Substitution: Produces hydroxynitriles or other substituted nitriles.

Wissenschaftliche Forschungsanwendungen

3-Hydroxypentanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of chiral compounds and pharmaceuticals.

Biology: It is studied for its role in enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is a key intermediate in the synthesis of immunosuppressive drugs.

Industry: It is used in the production of agrochemicals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3-Hydroxypentanenitrile involves its role as an intermediate in enzymatic reactions. The compound is reduced by specific reductase enzymes, which facilitate the conversion of 3-oxopentanenitrile to this compound. This process involves the transfer of electrons and protons to the carbonyl group, resulting in the formation of the hydroxyl group .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-2-methylpropanenitrile: Another hydroxynitrile with similar functional groups.

3-Oxopentanenitrile: The precursor to 3-Hydroxypentanenitrile in enzymatic reduction reactions.

1-(Cyanomethyl)propyl acetate: Used in the kinetic resolution process to produce this compound.

Uniqueness: this compound is unique due to its high enantiomeric excess and its role as a crucial intermediate in the synthesis of immunosuppressive drugs. Its efficient production methods and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Biologische Aktivität

3-Hydroxypentanenitrile (HPN) is a compound of significant interest in the field of medicinal chemistry, particularly due to its role as an intermediate in the synthesis of various pharmaceutical agents. This article delves into the biological activity of this compound, highlighting its synthesis, enzymatic pathways, and potential therapeutic applications.

This compound is characterized by the molecular formula and has been identified with various identifiers, including CID 9855454 in PubChem . The compound exists in two enantiomeric forms: (R)-3-hydroxypentanenitrile and (S)-3-hydroxypentanenitrile, each exhibiting distinct biological activities.

Synthesis and Enzymatic Pathways

The synthesis of (R)-3-hydroxypentanenitrile is notably achieved through an enzymatic reduction process. A key study demonstrated that a novel acetoacetyl-CoA reductase (AdKR) from Achromobacter denitrificans effectively catalyzes the conversion of 3-oxopentanenitrile to (R)-HPN with over 99% enantiomeric excess . The gene encoding this enzyme has been sequenced, revealing a polypeptide of approximately 26,399 Da. This high degree of enantioselectivity is crucial for the compound's application in pharmaceuticals.

Immunosuppressive Properties

One of the primary biological activities associated with this compound is its role as an intermediate in synthesizing immunosuppressive agents. Specifically, it is utilized in the production of inosine 5'-monophosphate dehydrogenase inhibitors, which are vital in managing autoimmune diseases and preventing organ transplant rejection .

Enzymatic Reactions

The compound's biological activity can also be attributed to its interactions with various enzymes. For instance, studies have shown that HPN can be converted into other biologically active compounds through nitrilase enzymes. These enzymes facilitate the hydrolysis of nitriles into corresponding carboxylic acids, which may exhibit additional therapeutic properties .

Case Studies and Research Findings

- Synthesis Efficiency : A study highlighted an efficient method for producing (R)-HPN using recombinant E. coli expressing AdKR and glucose dehydrogenase as a coenzyme regenerator. This method yielded high enantiomeric purity, showcasing its potential for industrial applications in drug synthesis .

- Therapeutic Applications : Research on HPN's derivatives has indicated potential uses in treating various conditions, including cancer and inflammatory diseases. The compound's ability to inhibit specific metabolic pathways emphasizes its significance in drug development .

- Microbial Production : Various microorganisms have been identified capable of reducing 3-ketopentanenitrile to HPN. These include species from the Candida and Geotrichum genera, indicating a diverse range of biological systems that can be exploited for HPN production .

Data Table: Summary of Biological Activities and Applications

Eigenschaften

IUPAC Name |

3-hydroxypentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-5(7)3-4-6/h5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHRDEQPODSZQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431791 | |

| Record name | 3-hydroxypentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13635-05-7 | |

| Record name | 3-hydroxypentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of producing enantiomerically pure 3-Hydroxypentanenitrile?

A: Enantiomerically pure compounds are crucial in pharmaceuticals as different enantiomers can exhibit different biological activities. [, , ] For example, one enantiomer may have the desired therapeutic effect while the other could be inactive or even toxic. Therefore, developing efficient methods for producing the desired enantiomer of this compound, specifically the (R)-enantiomer, is vital for potential pharmaceutical applications. [, ]

Q2: What are the common methods for synthesizing this compound?

A2: There are two primary methods for synthesizing this compound:

- Enzymatic Reduction: This approach utilizes enzymes, like reductase S1, to selectively reduce 3-Oxopentanenitrile to (R)-3-Hydroxypentanenitrile. This method offers high enantioselectivity and can be more environmentally friendly than traditional chemical synthesis. [, ]

Q3: How can the enantiomeric excess of (R)-3-Hydroxypentanenitrile be enhanced after enzymatic reduction?

A: While enzymatic reduction using reductase S1 can achieve a good enantiomeric excess (ee) of (R)-3-Hydroxypentanenitrile (around 81.5% ee), it can be further enhanced by a subsequent lipase-catalyzed ester hydrolysis. [] This involves converting (R)-3-Hydroxypentanenitrile with 81.5% ee to its corresponding n-butyrate ester. Subsequent lipase-catalyzed hydrolysis of the ester selectively hydrolyzes the undesired enantiomer, leaving behind (R)-3-Hydroxypentanenitrile with over 99% ee. [] This two-step chemo-enzymatic procedure offers a highly efficient route to obtain enantiomerically pure (R)-3-Hydroxypentanenitrile.

Q4: Are there alternative enzymes to reductase S1 for the enantioselective synthesis of (R)-3-Hydroxypentanenitrile?

A: Research indicates that novel acetoacetyl-CoA reductase enzymes exhibit the capability to asymmetrically reduce 3-ketopentanenitrile, yielding (R)-3-Hydroxypentanenitrile with a high optical purity of 99% ee or higher. [] This discovery suggests potential alternatives to reductase S1 for the production of (R)-3-Hydroxypentanenitrile with high enantiomeric purity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.